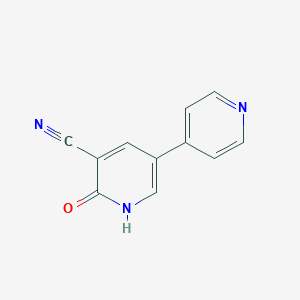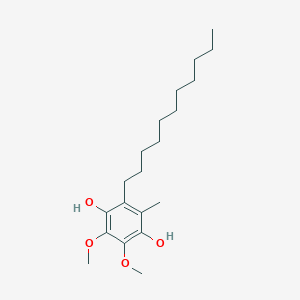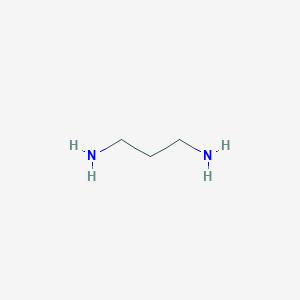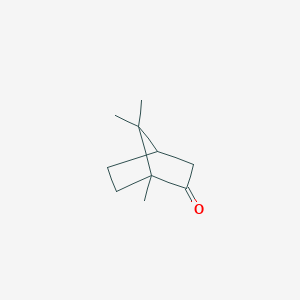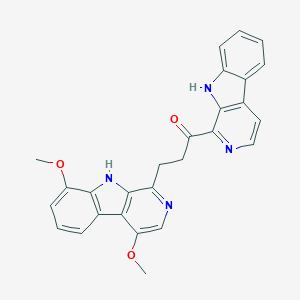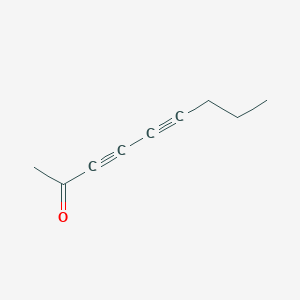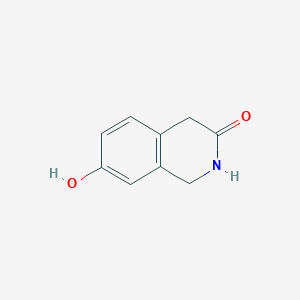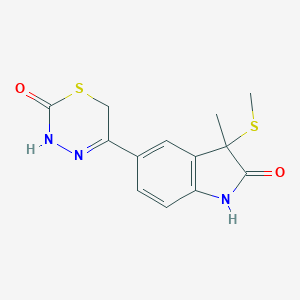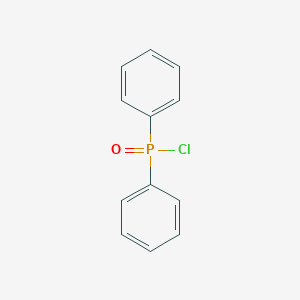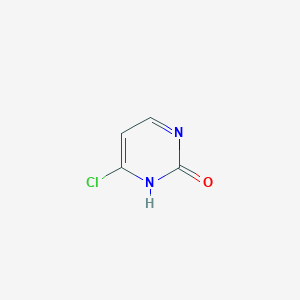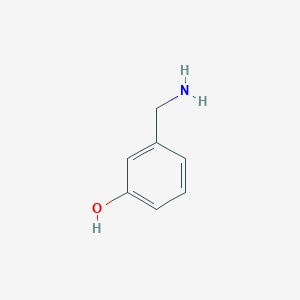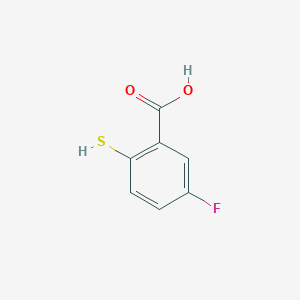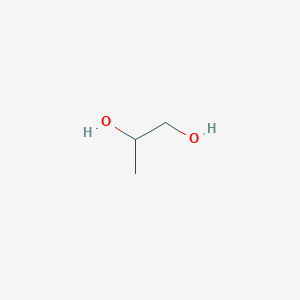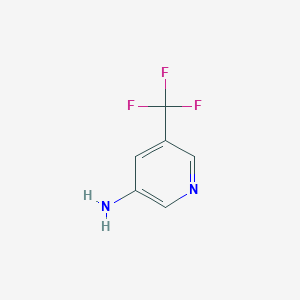
5-(三氟甲基)吡啶-3-胺
概述
描述
Synthesis Analysis
The synthesis of 5-(Trifluoromethyl)pyridin-3-amine and related compounds involves several key steps, including the displacement of a halogen atom with trimethylamine gas and anion replacement with a triflate counter-ion. These steps are critical for achieving high yields and ensuring the incorporation of the trifluoromethyl group into the pyridin-3-amine framework. This process has been demonstrated in the preparation of precursors for radiolabeling peptides for PET imaging, highlighting its significance in nuclear medicine (Davis & Fettinger, 2018).
Molecular Structure Analysis
X-ray crystallography has been employed to determine the molecular structure of related compounds, providing insights into their chemical behavior. For instance, the structure of trans-[Co(III)(bpb)(amine)2]X demonstrates how coordination chemistry can be utilized to synthesize complexes with specific molecular architectures (Amirnasr, Schenk, & Meghdadi, 2002). Such analyses are vital for understanding the reactivity and potential applications of these compounds.
Chemical Reactions and Properties
Chemoselective synthesis methods have been developed for derivatives of 5-(Trifluoromethyl)pyridin-3-amine, demonstrating its versatility as a building block. These methods allow for the introduction of various functional groups, significantly expanding the utility of this compound in organic synthesis and medicinal chemistry (Aquino et al., 2015).
科学研究应用
-
Agrochemical and Pharmaceutical Industries
- 5-(Trifluoromethyl)pyridin-3-amine and its derivatives are used in the agrochemical and pharmaceutical industries .
- The major use of these derivatives is in the protection of crops from pests .
- More than 20 new trifluoromethylpyridine (TFMP)-containing agrochemicals have acquired ISO common names .
- Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
-
Synthesis of Imidazo[1,2-a]pyridine-Coumarin Hybrid Molecules
-
Synthesis of Fluorinated Organic Chemicals
- Fluorine-containing compounds significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .
- The trifluoromethyl (TFM, -CF3)-group-containing FDA-approved drugs for the last 20 years are summarized .
- The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
-
Development of New Insecticides and Pesticides
- The trifluoromethylpyridine functional group is present in many pesticides and insecticides .
- Amide and amine derivatives of trifluoromethylpyridine have been prepared from commercially available and inexpensive starting materials .
- These molecules are very useful for the development of new insecticides and pesticides to improve therapeutic activity .
-
Synthesis of Several Crop-Protection Products
- 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of 5-(Trifluoromethyl)pyridin-3-amine, is used in the production of several crop-protection products .
- It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .
- Notably, of all the TFMP derivatives, it is in highest demand .
-
Development of Novel Insecticides and Pesticides
- The trifluoromethylpyridine functional group is present in many pesticides and insecticides .
- Amide and amine derivatives of trifluoromethylpyridine have been prepared from commercially available and inexpensive starting materials .
- These molecules are very useful for the development of new insecticides and pesticides to improve therapeutic activity .
安全和危害
未来方向
属性
IUPAC Name |
5-(trifluoromethyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c7-6(8,9)4-1-5(10)3-11-2-4/h1-3H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFRBMFEAGFNDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80555104 | |
| Record name | 5-(Trifluoromethyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)pyridin-3-amine | |
CAS RN |
112110-07-3 | |
| Record name | 5-(Trifluoromethyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(trifluoromethyl)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

